molecular formula C9H11FN2O B2712457 5-fluoro-N-(propan-2-yl)pyridine-3-carboxamide CAS No. 1565475-62-8

5-fluoro-N-(propan-2-yl)pyridine-3-carboxamide

Cat. No.: B2712457
CAS No.: 1565475-62-8
M. Wt: 182.198
InChI Key: ZULAZXUFZUFJGA-UHFFFAOYSA-N
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Description

5-Fluoro-N-(propan-2-yl)pyridine-3-carboxamide is a fluorinated pyridine derivative featuring a carboxamide group at the 3-position of the pyridine ring and an isopropyl substituent on the amide nitrogen. Such compounds are of interest in medicinal chemistry and agrochemical research due to their structural versatility and tunable properties.

Properties

IUPAC Name

5-fluoro-N-propan-2-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-6(2)12-9(13)7-3-8(10)5-11-4-7/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULAZXUFZUFJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CN=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(propan-2-yl)pyridine-3-carboxamide typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination . The reaction conditions often include the use of sodium nitrite (NaNO2) in hydrofluoric acid (HF) as the fluorinating agent .

Industrial Production Methods

Industrial production of fluorinated pyridines, including 5-fluoro-N-(propan-2-yl)pyridine-3-carboxamide, leverages high availability of fluorinated synthetic blocks and effective fluorinating reagents . The process is optimized for large-scale production, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(propan-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridines, depending on the reaction conditions and reagents used .

Scientific Research Applications

5-fluoro-N-(propan-2-yl)pyridine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-N-(propan-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can result in the inhibition of specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-fluoro-N-(propan-2-yl)pyridine-3-carboxamide with analogs differing in substituent positions, fluorine placement, and amide substituents. Key structural variations and their implications are summarized in Table 1.

Table 1: Structural and Functional Comparison of Pyridine Carboxamide Derivatives

Compound Name Pyridine Position Fluorine Position Amide Substituent Key Features/Applications Reference
5-Fluoro-N-(propan-2-yl)pyridine-3-carboxamide 3 5 Isopropyl Electron-withdrawing F; potential bioactivity -
N,N-Diethyl-3-fluoropyridine-2-carboxamide (5) 2 3 Diethyl Lower synthesis yield (33%); pyridine-2 core
6-Fluoro-N-methyl-pyridine-2-carboxamide 2 6 Methyl Complex substituents; antiviral candidates
5-Fluoro-N-[2-(3-methylimidazol-4-yl)ethyl]pyridine-3-carboxamide 3 5 Imidazole-ethyl Used in molecular interaction models
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-pyridine-3-carboxamide 3 None (Cl at 5) 2,4-Difluorophenyl Chloro substituent; agrochemical applications

Substituent Position and Electronic Effects

  • Pyridine Carboxamide Position : Moving the carboxamide group from position 3 (as in the target compound) to position 2 (e.g., N,N-diethyl-3-fluoropyridine-2-carboxamide ) alters steric and electronic interactions. Position 3 may enhance planarity for π-stacking in biological systems.
  • Fluorine Placement : Fluorine at position 5 (target compound) vs. position 3 (N,N-diethyl-3-fluoropyridine-2-carboxamide ) affects electron distribution. Fluorine at position 5 may deactivate the pyridine ring more effectively, influencing reactivity in cross-coupling reactions.

Amide Substituent Variations

  • Isopropyl vs. Conversely, aromatic substituents (e.g., 2,4-difluorophenyl in ) may enhance binding to hydrophobic pockets in proteins.

Research Findings and Limitations

While direct comparative data (e.g., solubility, bioactivity) for 5-fluoro-N-(propan-2-yl)pyridine-3-carboxamide are scarce in the provided evidence, insights can be extrapolated:

  • Synthetic Yields : Analogous compounds like N,N-diethyl-3-fluoropyridine-2-carboxamide exhibit moderate yields (33% ), suggesting challenges in optimizing reactions for fluorinated pyridines.
  • Computational Modeling : demonstrates the use of pyridine-3-carboxamides in machine learning models to predict molecular properties, underscoring their relevance in drug discovery.

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